molecular formula C17H19N3O2 B2894196 Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate CAS No. 132521-73-4

Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate

Cat. No. B2894196
CAS RN: 132521-73-4
M. Wt: 297.358
InChI Key: LSCMRXOAHWOQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate is a chemical compound that has attracted the attention of researchers due to its potential applications in medicinal chemistry. This compound is a derivative of pyridine and piperazine, two chemical groups that are known to possess pharmacological properties.

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of compounds including 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized, demonstrating potential applications in anticancer and anti-5-lipoxygenase agent development. These compounds, derived through various synthesis processes, highlight the versatile chemical framework of methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate derivatives for targeting specific biological pathways (Rahmouni et al., 2016).

Structural Characterization and Analgesic Properties

Investigations into the structural characteristics of analgesic isothiazolopyridines of the Mannich base type, including 2-[(4-phenylpiperazin-1-yl)ethyl]- and 2-[(4-methylpiperazin-1-yl)methyl]-4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-ones, have elucidated the influence of molecular packing on their pharmacological profile. Such studies are essential for understanding how structural features correlate with analgesic activity, offering insights into designing more effective pain management solutions (Karczmarzyk & Malinka, 2008).

Inhibition of PKCtheta

Research into the inhibition of PKCtheta, a protein kinase implicated in various cellular processes, has identified derivatives of methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate as potent inhibitors. This work contributes to the ongoing efforts to develop targeted therapies for diseases where PKCtheta plays a critical role, showcasing the compound's utility in therapeutic interventions (Subrath et al., 2009).

Development of New Esters and Pyrazolo[3,4-d]pyrimidinones

The chemical versatility of methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate has been further demonstrated through the synthesis of new esters and pyrazolo[3,4-d]pyrimidinones hybrids. These compounds expand the chemical space of potential pharmacological agents, underscoring the importance of structural diversity in drug discovery (Mishriky & Moustafa, 2013).

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor, derived from structural modifications of methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, highlights the compound's application in modulating immune responses. This research provides a foundation for the development of new therapies for allergic and inflammatory diseases, emphasizing the compound's potential in medicinal chemistry (Altenbach et al., 2008).

Mechanism of Action

Target of Action

The primary target of Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate, also known as A1, is the C1s protease . This protease is a part of the complement component C1, which also includes the pattern recognition molecule C1q and the protease C1r . The C1s protease plays a crucial role in the activation of the classical pathway (CP) of the complement system .

Mode of Action

A1 acts as a selective, competitive inhibitor of the C1s protease . It was identified through a virtual screen for small molecules that interact with the C1s substrate recognition site . Biochemical experiments have shown that A1 binds directly to C1s with a dissociation constant (Kd) of approximately 9.8 μM, and it competitively inhibits its activity with an inhibition constant (Ki) of approximately 5.8 μM .

Biochemical Pathways

The classical pathway (CP) of the complement system is the primary biochemical pathway affected by A1 . The CP is initiated via the activation of the complement component C1 . The enzymatically active C1s provides the catalytic basis for the cleavage of the downstream CP components, C4 and C2 . A1 dose-dependently inhibits CP activation by heparin-induced immune complexes, CP-driven lysis of antibody-sensitized sheep erythrocytes, CP activation in a pathway-specific ELISA, and cleavage of C2 by C1s .

Result of Action

The result of A1’s action is the inhibition of the classical pathway of the complement system . This leads to a reduction in the activation of the complement system, which can be beneficial in diseases driven by complement activation .

properties

IUPAC Name

methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-22-17(21)14-7-8-16(18-13-14)20-11-9-19(10-12-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCMRXOAHWOQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401331402
Record name methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate

CAS RN

132521-73-4
Record name methyl 6-(4-phenylpiperazin-1-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401331402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.